N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C24H19BrClN5O2S This compound is notable for its unique structure, which includes a triazole ring, a brominated phenol, and a chlorinated phenyl group
Properties
Molecular Formula |
C23H17BrClN5O2S |
|---|---|
Molecular Weight |
542.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17BrClN5O2S/c24-17-6-11-20(31)16(12-17)13-26-27-21(32)14-33-23-29-28-22(15-4-2-1-3-5-15)30(23)19-9-7-18(25)8-10-19/h1-13,31H,14H2,(H,27,32)/b26-13+ |
InChI Key |
PANQOWLLELCPQM-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method starts with the preparation of the hydrazide precursor, followed by the formation of the triazole ring and subsequent functionalization with brominated and chlorinated phenyl groups. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The azomethine group can be reduced to form corresponding amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the azomethine group can produce amines .
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
What sets N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the triazole ring, enhances its potential for diverse applications in various fields .
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a brominated hydroxyphenyl group , a triazole ring , and a sulfanyl group , which contribute to its biological activity. Its synthesis typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives with appropriate aldehydes or ketones.
- Bromination : The hydroxyphenyl group undergoes bromination using bromine or brominated reagents.
- Condensation Reaction : The final product is formed by condensing the brominated hydroxyphenyl compound with the triazole derivative in the presence of a catalyst like acetic acid or sulfuric acid.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of triazole compounds have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The presence of electron-donating groups in the structure enhances this activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For example, studies have demonstrated that modifications in the phenyl ring can significantly impact the compound's potency against specific cancer types, with IC50 values often lower than standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within biological pathways. The unique structural features allow it to bind effectively to these targets, modulating their activity and leading to various therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed various derivatives of triazoles and found that compounds featuring similar structural motifs had effective antibacterial activity comparable to established antibiotics .
- Cytotoxicity Assessment : In vitro studies have shown that modifications in substituents on the triazole ring can lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A-431 (epidermoid carcinoma) .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that electron-withdrawing groups on the phenyl ring significantly improve the biological activity of these compounds. For example, the incorporation of halogens or additional hydroxyl groups has been correlated with increased potency against both microbial and tumor cell lines .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
